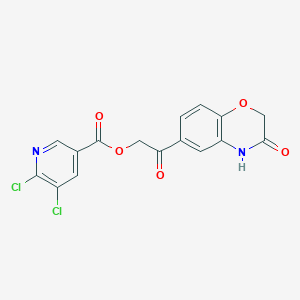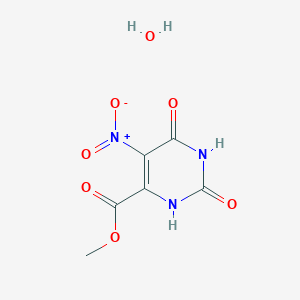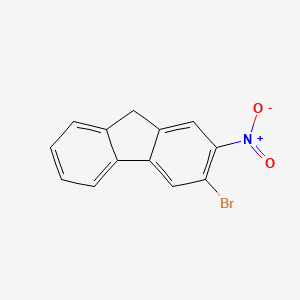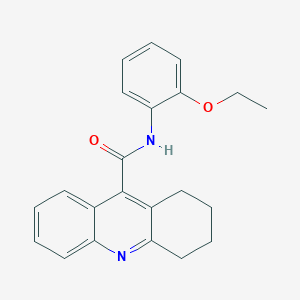![molecular formula C24H20N4O2 B11948660 1-methyl-6-[(E)-(4-nitro-1-naphthyl)diazenyl]-1,2,3,4-tetrahydrobenzo[h]quinoline CAS No. 200394-20-3](/img/structure/B11948660.png)
1-methyl-6-[(E)-(4-nitro-1-naphthyl)diazenyl]-1,2,3,4-tetrahydrobenzo[h]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methyl-6-[(E)-(4-nitro-1-naphthyl)diazenyl]-1,2,3,4-tetrahydrobenzo[h]quinoline is a complex organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This particular compound is notable for its intricate structure, which includes a naphthyl group, a nitro group, and a tetrahydrobenzoquinoline moiety.
Métodos De Preparación
The synthesis of 1-methyl-6-[(E)-(4-nitro-1-naphthyl)diazenyl]-1,2,3,4-tetrahydrobenzo[h]quinoline typically involves a multi-step process. The general synthetic route includes:
Diazotization: The starting material, 4-nitro-1-naphthylamine, is diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 1-methyl-1,2,3,4-tetrahydrobenzo[h]quinoline under basic conditions to form the azo compound.
Purification: The crude product is purified using recrystallization or chromatography techniques to obtain the final compound in high purity.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems to enhance efficiency and yield .
Análisis De Reacciones Químicas
1-methyl-6-[(E)-(4-nitro-1-naphthyl)diazenyl]-1,2,3,4-tetrahydrobenzo[h]quinoline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The azo group can be reduced to form the corresponding hydrazo compound.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Coupling Reactions: The compound can participate in further azo coupling reactions to form more complex azo dyes.
Common reagents used in these reactions include sodium nitrite, hydrochloric acid, hydrogen gas, and various electrophiles. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1-methyl-6-[(E)-(4-nitro-1-naphthyl)diazenyl]-1,2,3,4-tetrahydrobenzo[h]quinoline has several scientific research applications:
Chemistry: It is used as a model compound in studies of azo dye synthesis and reactivity.
Biology: The compound’s derivatives are investigated for their potential as biological stains and markers.
Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in cancer treatment, due to its ability to interact with DNA.
Industry: It is used in the production of dyes for textiles, inks, and plastics
Mecanismo De Acción
The mechanism of action of 1-methyl-6-[(E)-(4-nitro-1-naphthyl)diazenyl]-1,2,3,4-tetrahydrobenzo[h]quinoline involves its interaction with biological molecules. The azo group can undergo reduction in vivo to form reactive intermediates that can bind to DNA and proteins, potentially leading to cytotoxic effects. The nitro group can also be reduced to form reactive nitrogen species that contribute to its biological activity .
Comparación Con Compuestos Similares
Similar compounds to 1-methyl-6-[(E)-(4-nitro-1-naphthyl)diazenyl]-1,2,3,4-tetrahydrobenzo[h]quinoline include other azo dyes with different substituents on the aromatic rings. These compounds share similar chemical properties but differ in their specific reactivity and applications. Examples include:
- 1-methyl-6-(4-nitrophenylazo)-1,2,3,4-tetrahydrobenzo[h]quinoline
- 1-acetyl-6-nitro-1,2,3,4-tetrahydroquinoline
- 2-methyl-6-nitro-4(1H)-quinolone .
Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility and importance of azo dyes in various fields.
Propiedades
Número CAS |
200394-20-3 |
|---|---|
Fórmula molecular |
C24H20N4O2 |
Peso molecular |
396.4 g/mol |
Nombre IUPAC |
(1-methyl-3,4-dihydro-2H-benzo[h]quinolin-6-yl)-(4-nitronaphthalen-1-yl)diazene |
InChI |
InChI=1S/C24H20N4O2/c1-27-14-6-7-16-15-22(18-9-3-5-11-20(18)24(16)27)26-25-21-12-13-23(28(29)30)19-10-4-2-8-17(19)21/h2-5,8-13,15H,6-7,14H2,1H3 |
Clave InChI |
NJQLXFXTJUOPOE-UHFFFAOYSA-N |
SMILES canónico |
CN1CCCC2=C1C3=CC=CC=C3C(=C2)N=NC4=CC=C(C5=CC=CC=C54)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


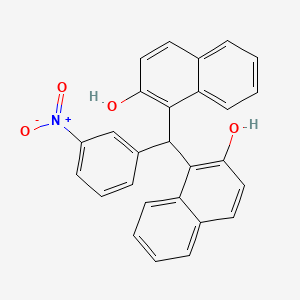
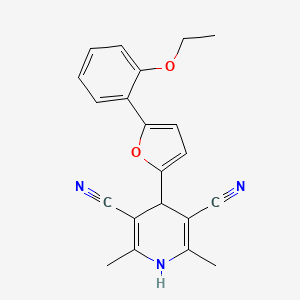


![12-Oxatricyclo[4.4.3.01,6]trideca-3,8-diene-11,13-dione](/img/structure/B11948592.png)

